molecular formula C17H12BrNO6 B13953053 2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid CAS No. 50332-07-5

2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid

Cat. No.: B13953053
CAS No.: 50332-07-5
M. Wt: 406.2 g/mol
InChI Key: AWEDWPMJMZOPJF-UHFFFAOYSA-N
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Description

2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid is a complex organic compound with a unique structure that combines a bromofuran moiety with a dioxoloindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with appropriate indole derivatives under controlled conditions. The reaction is often catalyzed by agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid involves its interaction with molecular targets such as enzymes. For instance, its potential as a COX-2 inhibitor suggests that it may bind to the active site of the enzyme, blocking its activity and thereby reducing inflammation . The exact pathways and molecular interactions can be elucidated through further biochemical studies and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

    5-bromofuran-2-carboxylic acid: Shares the bromofuran moiety but lacks the indole and dioxolo groups.

    6-methyl-[1,3]dioxolo[4,5-f]indole: Contains the indole and dioxolo groups but lacks the bromofuran moiety.

Uniqueness

2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

50332-07-5

Molecular Formula

C17H12BrNO6

Molecular Weight

406.2 g/mol

IUPAC Name

2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid

InChI

InChI=1S/C17H12BrNO6/c1-8-9(5-16(20)21)10-4-13-14(24-7-23-13)6-11(10)19(8)17(22)12-2-3-15(18)25-12/h2-4,6H,5,7H2,1H3,(H,20,21)

InChI Key

AWEDWPMJMZOPJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=C(C=C2N1C(=O)C4=CC=C(O4)Br)OCO3)CC(=O)O

Origin of Product

United States

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